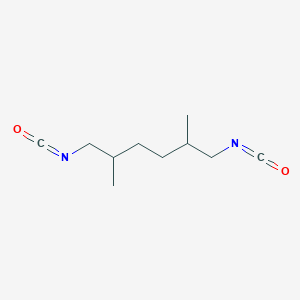
1,6-Diisocyanato-2,5-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diisocyanato-2,5-dimethylhexane is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a type of diisocyanate, which means it contains two isocyanate groups (-NCO) attached to a hexane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanato-2,5-dimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,5-dimethylhexane-1,6-diamine, is prepared through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl₂) to form the diisocyanate. This reaction is carried out under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Diisocyanato-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
Applications De Recherche Scientifique
1,6-Diisocyanato-2,5-dimethylhexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering due to its ability to form biocompatible polyurethanes.
Medicine: Explored for use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Mécanisme D'action
The mechanism of action of 1,6-Diisocyanato-2,5-dimethylhexane primarily involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) react with hydroxyl (-OH) or amino (-NH₂) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane production. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable polymeric structures.
Comparaison Avec Des Composés Similaires
1,6-Diisocyanatohexane: Similar structure but lacks the methyl groups on the hexane backbone.
1,6-Diisocyanato-2,2,4-trimethylhexane: Contains additional methyl groups, leading to different physical properties.
Uniqueness: 1,6-Diisocyanato-2,5-dimethylhexane is unique due to the presence of methyl groups on the hexane backbone, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in the mechanical properties, thermal stability, and chemical resistance of the polyurethanes formed from this compound.
Propriétés
Numéro CAS |
106310-92-3 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1,6-diisocyanato-2,5-dimethylhexane |
InChI |
InChI=1S/C10H16N2O2/c1-9(5-11-7-13)3-4-10(2)6-12-8-14/h9-10H,3-6H2,1-2H3 |
Clé InChI |
HWHSCZHXWXLWPB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)CN=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















